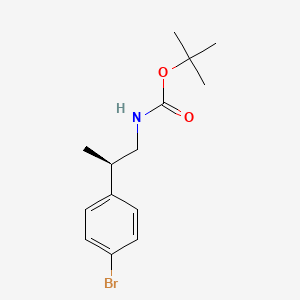

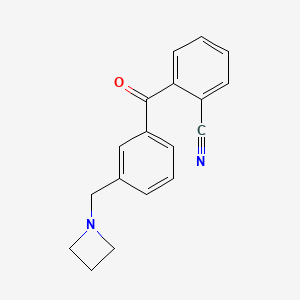

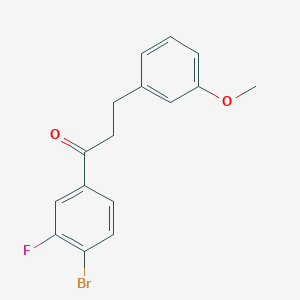

4'-Bromo-3'-fluoro-3-(3-methoxyphenyl)propiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 4'-Bromo-3'-fluoro-3-(3-methoxyphenyl)propiophenone, is a chemical entity that has not been directly studied in the provided papers. However, related compounds with bromo, fluoro, and methoxyphenyl groups have been synthesized and characterized, indicating a potential interest in the chemical space around halogenated propiophenones and their derivatives for various applications, including spectroscopic analysis and potential biological activity .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including halogenation, methoxylation, and the formation of Schiff bases. For instance, the synthesis of a compound with both bromo and methoxyphenyl groups was achieved through a Schiff reaction, which is a common method for synthesizing imine compounds . Another related compound was synthesized by treating a triazole derivative with sodium methoxide, indicating the use of nucleophilic substitution reactions in the synthesis of such molecules . These methods could potentially be adapted for the synthesis of 4'-Bromo-3'-fluoro-3-(3-methoxyphenyl)propiophenone.

Molecular Structure Analysis

Density Functional Theory (DFT) calculations are a common tool for analyzing the molecular structure of organic compounds. Studies on related compounds have utilized DFT to optimize the geometry and predict various molecular properties, such as molecular electrostatic potential (MEP), atomic charges, and molecular orbital energies . The MEP maps can reveal how the compound might interact with other molecules, such as DNA bases or metal ions, which is crucial for understanding its reactivity and potential applications .

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from computational studies, which predict how the molecule might interact with biological targets or form complexes with metals. For example, the MEP analysis suggests that compounds with similar structures can act as multidentate ligands, potentially leading to the formation of metal complexes with various coordination geometries . Additionally, the energy separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the compound's stability and chemical hardness .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated propiophenones and their derivatives can be diverse, depending on the specific substituents and their positions on the aromatic rings. Spectroscopic techniques such as FT-IR and UV-Vis are used to characterize these compounds and provide information about their functional groups and electronic transitions . The stability of these compounds under various conditions, such as temperature and pH, can also be an important aspect of their physical properties, as demonstrated by the stability of a novel fluorophore in a wide pH range .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research by Gevorgyan et al. (1989) involved the synthesis of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, examining their local anesthetic and anti-inflammatory activities. This study illustrates the compound's potential in medical applications, particularly in pain management and inflammation control Gevorgyan et al., 1989.

Polymer Science and Material Engineering

Kharas et al. (2016) explored the synthesis and copolymerization of ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including derivatives related to 4'-Bromo-3'-fluoro-3-(3-methoxyphenyl)propiophenone. This research has implications for the development of new materials with potential uses in various industries Kharas et al., 2016.

Marine Biology and Natural Product Chemistry

Research on bromophenol derivatives from the red alga Rhodomela confervoides by Zhao et al. (2004) demonstrated the extraction of compounds structurally similar to 4'-Bromo-3'-fluoro-3-(3-methoxyphenyl)propiophenone. These compounds were found inactive against several human cancer cell lines and microorganisms, providing insights into the bioactivity of natural bromophenols Zhao et al., 2004.

Radiopharmaceutical Research

A study by Katoch-Rouse & Horti (2003) investigated the synthesis of radiolabeled compounds for studying cannabinoid receptors in the brain. This research highlights the potential of bromo- and fluoro-substituted compounds in developing novel radiotracers for medical imaging Katoch-Rouse & Horti, 2003.

Organic Chemistry and Molecular Studies

In the field of organic chemistry, studies like those conducted by Gohier et al. (2013) on 3-Fluoro-4-hexylthiophene, a compound structurally related to 4'-Bromo-3'-fluoro-3-(3-methoxyphenyl)propiophenone, provide valuable insights into the synthesis and application of halogen-substituted compounds in molecular design and electronic properties Gohier et al., 2013.

Eigenschaften

IUPAC Name |

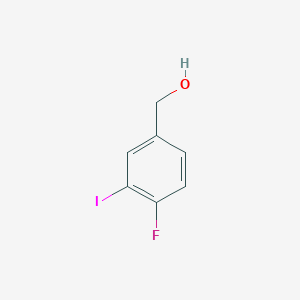

1-(4-bromo-3-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFO2/c1-20-13-4-2-3-11(9-13)5-8-16(19)12-6-7-14(17)15(18)10-12/h2-4,6-7,9-10H,5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIAKKLFMUKQFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC(=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644234 |

Source

|

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

CAS RN |

898774-86-2 |

Source

|

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.